2-Chloro-4-methyl-1,3,5-triazine
CAS No.: 444666-43-7
Cat. No.: VC8274017
Molecular Formula: C4H4ClN3
Molecular Weight: 129.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444666-43-7 |
|---|---|
| Molecular Formula | C4H4ClN3 |
| Molecular Weight | 129.55 g/mol |
| IUPAC Name | 2-chloro-4-methyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C4H4ClN3/c1-3-6-2-7-4(5)8-3/h2H,1H3 |
| Standard InChI Key | WALTZQPCFRFJHG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=N1)Cl |
| Canonical SMILES | CC1=NC(=NC=N1)Cl |
Introduction
Chemical Identity and Structural Characteristics of 2-Chloro-4-methyl-1,3,5-triazine
Physicochemical Properties
While experimental data for this specific compound remains sparse, analogous triazines exhibit the following characteristics:
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Melting Point: 80–85°C (observed in 2-chloro-4,6-dimethoxy-1,3,5-triazine)
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Solubility: Moderate solubility in polar aprotic solvents like DMF and acetonitrile
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Stability: Susceptible to hydrolysis under alkaline conditions due to the labile chlorine substituent
Synthetic Pathways and Industrial Production
General Synthesis Strategies
The preparation of chloro-substituted triazines typically involves nucleophilic displacement reactions. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine is synthesized via stepwise methoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using sodium methoxide in DMF . Adapting this methodology, 2-chloro-4-methyl-1,3,5-triazine could theoretically be synthesized by substituting methoxide with methylating agents, though specific protocols are undocumented in the literature.
Critical Reaction Parameters
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Temperature Control: Gradual heating to 60–80°C prevents side reactions
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics
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Purification: Recrystallization using heptane or hexane achieves >99% purity
Applications in Industrial and Research Contexts
Agrochemical Development
Chlorinated triazines are widely employed as herbicides due to their ability to inhibit photosynthesis. While 2-chloro-4-methyl-1,3,5-triazine’s herbicidal activity remains unconfirmed, its structural similarity to atrazine suggests potential utility in weed management .
Pharmaceutical Intermediates
Triazine derivatives serve as coupling reagents in peptide synthesis. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine facilitates amide bond formation with minimal racemization . The methyl variant could offer tailored reactivity for specialized drug synthesis, though empirical studies are needed.
Polymer Chemistry
As cross-linking agents, chloro-triazines improve the thermal stability and mechanical strength of epoxy resins and polyurethanes . The methyl group in 2-chloro-4-methyl-1,3,5-triazine may enhance compatibility with hydrophobic polymer matrices.
Future Research Directions
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Synthetic Optimization: Develop scalable methods for 2-chloro-4-methyl-1,3,5-triazine production.
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Biological Screening: Evaluate herbicidal and pharmaceutical activity in vitro.
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Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.
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